1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
1-ethyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-2-11-5-4(3-8-11)6(12)10-7(13)9-5/h3H,2H2,1H3,(H2,9,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYRPHRLMJELNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-4-ethyl-1H-pyrazole-5-thiol with formamide under reflux conditions can yield the desired compound. Another approach involves the use of green synthesis methods, such as ultrasonic-assisted synthesis, which offers advantages in terms of reaction efficiency and environmental sustainability .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-Ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like sodium borohydride.
Substitution: The ethyl group at the 1-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 1-position.
Scientific Research Applications
1-Ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development .
In particular, this compound has been investigated for its anticancer properties. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) . Additionally, it has been explored for its potential as an epidermal growth factor receptor (EGFR) inhibitor, which is relevant in the treatment of certain types of cancer .
Mechanism of Action
The mechanism of action of 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Biological Activity
1-Ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound belonging to the pyrazolopyrimidine family. Its unique structure, characterized by a pyrazole ring fused to a pyrimidine ring and functional groups at specific positions, imparts significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 1-ethyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one, with a molecular formula of C₇H₈N₄OS. The presence of the sulfanyl group (–SH) and ethyl group (–C₂H₅) contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄OS |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | 1-ethyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic activities against various cancer cell lines. For instance:
- Breast Cancer (MCF-7) : IC₅₀ values indicate effective inhibition of cell proliferation.
- Colon Cancer (HCT-116) : Demonstrated substantial growth inhibition.
- Liver Cancer (HepG-2) : Exhibited notable cytotoxic effects.
A study highlighted that this compound acted as an inhibitor of cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation. This inhibition leads to apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has shown promise as an inhibitor for various enzymes:
- Cyclin-dependent Kinases (CDKs) : Acts as a bioisostere of adenine, mimicking ATP interactions at the kinase domain. This property is critical for drug discovery targeting CDK-related pathways .
Anti-inflammatory Activity
Studies have reported that pyrazolo derivatives demonstrate anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example:
- A series of compounds showed significant COX-2 inhibitory activity with IC₅₀ values ranging from 0.034 to 0.052 μM, indicating strong potential as anti-inflammatory agents .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways associated with cell proliferation and inflammation:
- CDK Inhibition : By mimicking ATP binding, it disrupts the normal function of CDKs, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer properties.
- Cytokine Modulation : It potentially alters the expression of pro-inflammatory cytokines, reducing inflammation.
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized novel derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer properties against various cell lines, demonstrating promising results in growth inhibition .
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of related compounds, showing a favorable safety profile with minimal gastrointestinal toxicity .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural and Physicochemical Properties
The table below summarizes key structural features, solubility, and biological activities of related compounds:
Key Observations:
- The ethyl group in the target compound offers moderate lipophilicity, balancing permeability and solubility . C-6 Position: Sulfanyl (-SH) groups, as in the target compound, may confer redox activity or metal-binding capacity, differing from oxo (=O) or chloromethyl (-CH2Cl) groups, which influence electrophilicity and reactivity .
- Solubility: The target compound’s moderate ethanol solubility contrasts with Allopurinol’s alkali solubility, reflecting differences in polarity due to substituents .
Anticancer Activity:
- Derivatives with phenyl or dinitrophenyl groups at N-1 and C-6 (e.g., compound 3a in Alharthy et al., 2020) exhibit micromolar IC50 values against breast (MCF-7) and lung (A549) cancer cells . The target compound’s ethyl and sulfanyl groups may similarly enhance cytotoxicity by modulating enzyme interactions or inducing oxidative stress.
Antimicrobial and Antiviral Activity:
- Benzylsulfanyl derivatives demonstrate broad-spectrum antimicrobial activity, likely due to thiol-mediated disruption of microbial enzymes . The target compound’s sulfanyl group could mimic this mechanism.
Q & A
Q. What are the optimized synthetic routes for 1-ethyl-6-sulfanyl-pyrazolo[3,4-d]pyrimidin-4-ol derivatives?
Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, 4-benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized by reacting 1H,5H-pyrazolo[3,4-d]pyrimidine-4-thione with benzyl chloride in DMF using potassium carbonate and tetra--butylammonium bromide as catalysts. The mixture was stirred for 72 hours, filtered, and recrystallized from ethanol to yield 60% pure product . Key parameters include solvent choice (polar aprotic solvents like DMF), reaction duration (48–72 hours), and purification via recrystallization.
Q. What spectroscopic methods are recommended for characterizing this compound’s structure?
Answer: Characterization should combine H NMR, C NMR, and IR spectroscopy. For instance, in the synthesis of 4-benzylsulfanyl derivatives, H NMR confirmed aromatic proton environments (δ 7.2–8.5 ppm) and sulfanyl group integration. IR spectra validated C=S stretches (~1200 cm) and aromatic C-H bonds (~3050 cm). X-ray crystallography is also critical for resolving stereochemical ambiguities, as demonstrated in structural reports of related pyrazolo[3,4-d]pyrimidines .
Q. What safety protocols are essential when handling this compound?
Answer: Standard safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of toxic vapors.
- Waste Disposal: Segregate chemical waste and use certified biohazard disposal services . Acute toxicity data (e.g., LDLo values in rodents) suggest strict adherence to exposure limits .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
Answer: Modifications at the 1-ethyl and 6-sulfanyl positions significantly influence activity. For example:
- Electron-Withdrawing Groups (EWGs): Fluorine substitution at the pyrimidine ring increases metabolic stability and receptor binding affinity, as seen in fluorinated pyrazolo[3,4-d]pyrimidines with antiviral properties .
- Sulfanyl Replacement: Replacing the sulfanyl group with sulfonamide moieties improves solubility and pharmacokinetic profiles .
Q. How to resolve contradictions in reported toxicity data for pyrazolo[3,4-d]pyrimidine derivatives?
Answer: Discrepancies in toxicity data (e.g., oral LDLo in mice vs. rats) may arise from species-specific metabolism or experimental conditions. To address this:
Q. What computational strategies can predict the compound’s interaction with biological targets?
Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are effective. For instance, RCSB PDB data (e.g., PDB ID 3QOX) for related pyrazolo[3,4-d]pyrimidines revealed hydrogen bonding with kinase active sites (e.g., EGFR). QSAR models further correlate substituent electronegativity with inhibitory potency .
Methodological Challenges
Q. How to optimize reaction yields in large-scale synthesis?
Answer: Scale-up challenges include heat dissipation and impurity control. Strategies:
- Catalyst Screening: Use phase-transfer catalysts (e.g., tetra--butylammonium bromide) to enhance reaction homogeneity .
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and adjust parameters in real time .
Q. What analytical techniques are suitable for detecting trace impurities?
Answer: HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) with a C18 column and 0.1% formic acid mobile phase can detect impurities at <0.1% levels. For example, EP-grade impurities in pyrido[1,2-a]pyrimidin-4-one derivatives were quantified using gradient elution (acetonitrile/water) .
Data Interpretation and Validation
Q. How to validate the reproducibility of crystallographic data?
Answer: Cross-validate X-ray diffraction data with:
- Cambridge Structural Database (CSD): Compare bond lengths/angles with published analogs (e.g., CSD entry WUJPAK for pyrazolo[3,4-d]pyrimidines) .
- Rietveld Refinement: Use software like SHELXL to minimize residuals (R-factor < 5%) and confirm hydrogen bonding networks .
Q. How to address batch-to-batch variability in biological assays?
Answer: Standardize protocols:
- Positive Controls: Use reference compounds (e.g., staurosporine for kinase inhibition assays) .
- Interlaboratory Studies: Collaborate with multiple labs to assess assay robustness using identical cell lines (e.g., MCF-7 for anticancer activity) .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
